molecular formula C18H14N4O2 B11683798 N'-[(Z)-(3-phenoxyphenyl)methylidene]pyrazine-2-carbohydrazide

N'-[(Z)-(3-phenoxyphenyl)methylidene]pyrazine-2-carbohydrazide

Cat. No.: B11683798
M. Wt: 318.3 g/mol
InChI Key: VTIONZXMCXMQLV-MTJSOVHGSA-N
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Description

N’-[(Z)-(3-phenoxyphenyl)methylidene]pyrazine-2-carbohydrazide is a compound belonging to the class of hydrazones, which are known for their significant biological activities Hydrazones are characterized by the presence of the –CO-NH-N=CH– group in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-(3-phenoxyphenyl)methylidene]pyrazine-2-carbohydrazide typically involves the condensation of pyrazine-2-carbohydrazide with 3-phenoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated for several hours until the desired product is formed. The product is then purified by recrystallization from ethanol.

Industrial Production Methods

While specific industrial production methods for N’-[(Z)-(3-phenoxyphenyl)methylidene]pyrazine-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-(3-phenoxyphenyl)methylidene]pyrazine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the phenoxy group.

Mechanism of Action

The mechanism of action of N’-[(Z)-(3-phenoxyphenyl)methylidene]pyrazine-2-carbohydrazide involves its interaction with cellular targets, leading to cytotoxic effects. The compound is believed to interfere with cellular processes by binding to specific enzymes or receptors, thereby inhibiting their function. This can result in the disruption of cellular metabolism and proliferation, ultimately leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(Z)-(3-phenoxyphenyl)methylidene]pyrazine-2-carbohydrazide is unique due to its specific structural features, such as the phenoxy group and the pyrazine ring

Properties

Molecular Formula

C18H14N4O2

Molecular Weight

318.3 g/mol

IUPAC Name

N-[(Z)-(3-phenoxyphenyl)methylideneamino]pyrazine-2-carboxamide

InChI

InChI=1S/C18H14N4O2/c23-18(17-13-19-9-10-20-17)22-21-12-14-5-4-8-16(11-14)24-15-6-2-1-3-7-15/h1-13H,(H,22,23)/b21-12-

InChI Key

VTIONZXMCXMQLV-MTJSOVHGSA-N

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=N\NC(=O)C3=NC=CN=C3

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NNC(=O)C3=NC=CN=C3

Origin of Product

United States

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